

Spectroscopic Analysis of Fluoxetine Succinamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluoxetine Succinamic Acid

Cat. No.: B195944

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of **Fluoxetine Succinamic Acid**. **Fluoxetine Succinamic Acid**, also known as USP Fluoxetine Related Compound A, is a significant compound in the pharmaceutical landscape related to the widely used antidepressant, Fluoxetine. This document details the principles and data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Structure and Properties

Fluoxetine Succinamic Acid is chemically identified as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid. Its molecular formula is $C_{21}H_{22}F_3NO_4$, with a molecular weight of 409.4 g/mol. A thorough understanding of its structure is fundamental to interpreting the spectroscopic data presented in the subsequent sections.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For **Fluoxetine Succinamic Acid**, Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method.

Data Presentation

Parameter	Value	Reference
Molecular Formula	C ₂₁ H ₂₂ F ₃ NO ₄	PubChem
Molecular Weight	409.4 g/mol	PubChem
Monoisotopic Mass	409.1501 g/mol	PubChem
Precursor m/z (ESI+)	410.1574 [M+H] ⁺	PubChem

Table 1: Key Mass Spectrometry Data for **Fluoxetine Succinamic Acid**. This table summarizes the fundamental mass spectrometry properties of the compound.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed experimental protocol for the analysis of **Fluoxetine Succinamic Acid** using LC-MS/MS is outlined below. This protocol is based on methodologies used for the analysis of Fluoxetine and its related compounds.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 800 L/h.
- Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan (MS/MS) of the precursor ion $[M+H]^+$ at m/z 410.1574.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific, publicly available NMR spectra for **Fluoxetine Succinamic Acid** are scarce, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the fluoxetine core and the succinamic acid moiety.

Predicted ^1H and ^{13}C NMR Data

The following tables outline the predicted chemical shifts for the protons (^1H) and carbons (^{13}C) of **Fluoxetine Succinamic Acid**. These predictions are based on established NMR data for fluoxetine and related succinamic acid derivatives.

Table 2: Predicted ^1H NMR Chemical Shifts for **Fluoxetine Succinamic Acid**. This table provides an estimation of the proton NMR signals.

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic Protons	6.8 - 7.6	Multiplet
-CH-O-	5.2 - 5.6	Multiplet
-CH ₂ -N-	3.2 - 3.6	Multiplet
-N-CH ₃	2.8 - 3.1	Singlet
-CH ₂ -CH ₂ - (propyl chain)	1.9 - 2.3	Multiplet
-CO-CH ₂ -CH ₂ -CO-	2.4 - 2.8	Multiplet
-COOH	10 - 12	Broad Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for **Fluoxetine Succinamic Acid**. This table provides an estimation of the carbon-13 NMR signals.

Carbons	Predicted Chemical Shift (ppm)
Aromatic Carbons	115 - 160
-CF ₃	~124 (quartet)
-C=O (amide)	170 - 175
-C=O (acid)	175 - 180
-CH-O-	75 - 80
-CH ₂ -N-	45 - 55
-N-CH ₃	35 - 40
-CH ₂ - (propyl chain)	25 - 35
-CO-CH ₂ -CH ₂ -CO-	28 - 35

Experimental Protocol: NMR Spectroscopy

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **Fluoxetine Succinamic Acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

- ^1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
- 2D NMR (optional but recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for **Fluoxetine Succinamic Acid** based on its functional groups.

Table 4: Predicted IR Absorption Bands for **Fluoxetine Succinamic Acid**. This table highlights the key vibrational frequencies.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 3000	Medium
C=O stretch (Carboxylic Acid)	1700 - 1725	Strong
C=O stretch (Amide)	1630 - 1680	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium to Weak
C-F stretch	1100 - 1350	Strong
C-O stretch (Ether)	1000 - 1300	Strong
C-N stretch	1000 - 1350	Medium

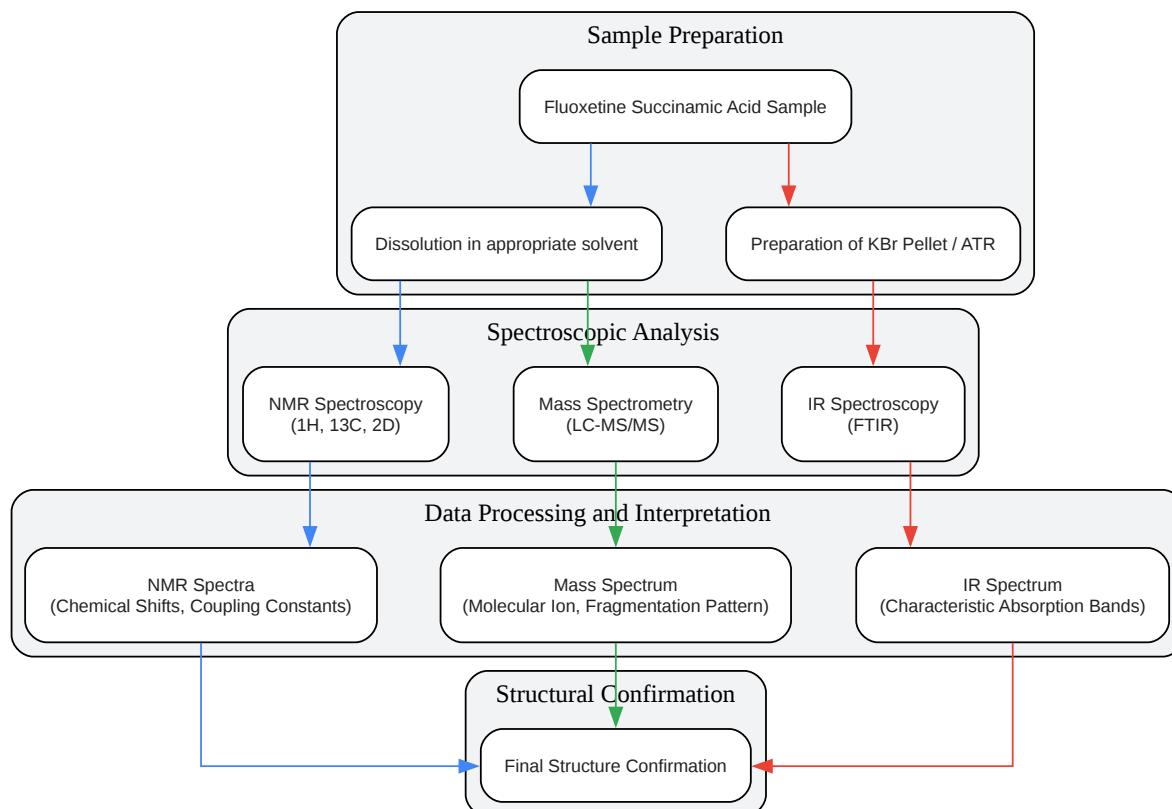
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

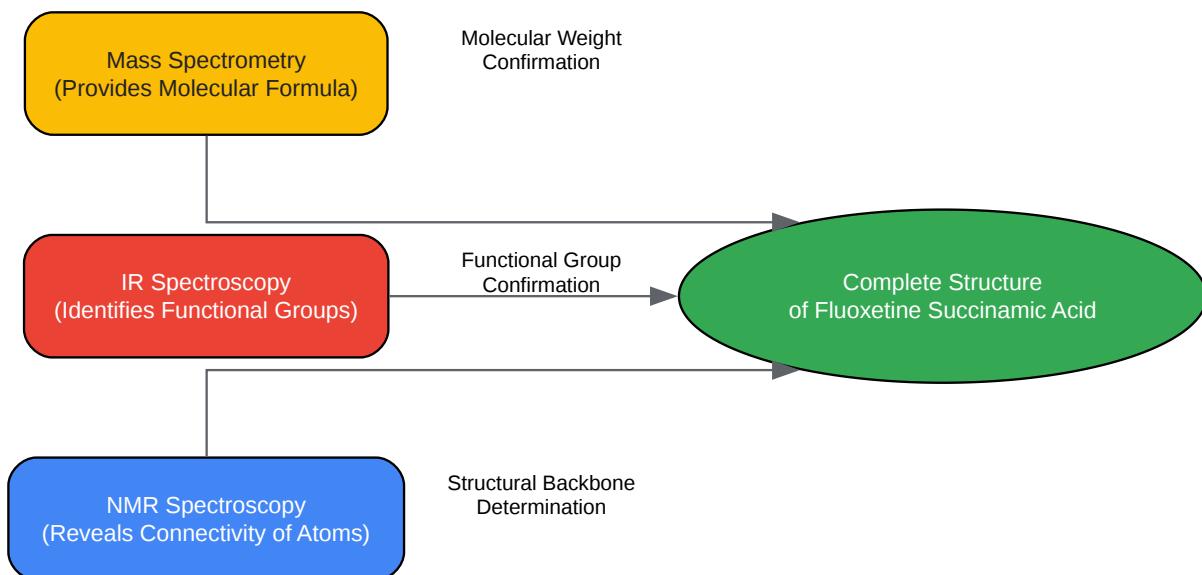
Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.


Data Acquisition:


- Record the spectrum over the range of 4000 to 400 cm⁻¹.

- Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a pharmaceutical compound like **Fluoxetine Succinamic Acid** and the logical relationship between the different spectroscopic techniques in structural elucidation.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of Fluoxetine Succinamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b195944#spectroscopic-analysis-of-fluoxetine-succinamic-acid-nmr-ms-ir\]](https://www.benchchem.com/product/b195944#spectroscopic-analysis-of-fluoxetine-succinamic-acid-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com